3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is defined by its fused bicyclic imidazo[1,5-a]pyridine core system with specific substitution patterns. The compound possesses the molecular formula C14H9N3O3 and a molecular weight of 267.24 g/mol, as confirmed through high-resolution mass spectrometry and elemental analysis. The structure features a planar imidazopyridine ring system with the 3-nitrophenyl substituent and aldehyde group positioned to create optimal electronic interactions.
Crystallographic investigations of related imidazo[1,5-a]pyridine compounds have revealed important structural insights applicable to this derivative. Studies on similar systems demonstrate that the fused pyridinium and imidazolium rings maintain virtual coplanarity, with dihedral angles typically ranging from 0.78° to 0.89°. The pendant aromatic rings, such as the nitrophenyl group in this compound, generally exhibit twisted conformations relative to the central bicyclic system, with typical dihedral angles of approximately 36°. This twisted arrangement is crucial for minimizing steric hindrance while maintaining electronic conjugation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H9N3O3 | |
| Molecular Weight | 267.24 g/mol | |
| CAS Registry Number | 446830-51-9 | |
| Predicted Density | 1.40±0.1 g/cm³ | |
| Predicted pKa | 2.18±0.30 |
The nitro group orientation plays a critical role in the overall molecular geometry and electronic distribution. Computational studies on related nitrophenyl-substituted imidazopyridines suggest that the nitro group adopts a planar configuration with the phenyl ring, facilitating maximum overlap of π-orbitals and enhancing the electron-withdrawing effect throughout the molecular framework. The aldehyde group at position 1 maintains coplanarity with the imidazopyridine system, enabling extended conjugation that influences both the electronic properties and reactivity of the molecule.
Properties
IUPAC Name |
3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-9-12-13-6-1-2-7-16(13)14(15-12)10-4-3-5-11(8-10)17(19)20/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMKOSLIGQUWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351201 | |
| Record name | 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-51-9 | |
| Record name | 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Imine Intermediate Formation
The synthesis begins with the condensation of 2-acetylpyridine and 3-nitrobenzaldehyde to form an imine intermediate. Hydrochloric acid (HCl) or phosphorus oxychloride (POCl₃) catalyzes this step, with paraformaldehyde facilitating subsequent cyclization. For example, refluxing equimolar amounts of 2-acetylpyridine and 3-nitrobenzaldehyde in acetic acid with ammonium acetate at 80°C for 12 hours yields the target compound in 55–73%. The reaction proceeds via:
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Imine formation between the aldehyde and acetylpyridine.
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Cyclization induced by paraformaldehyde, which introduces the carbaldehyde group.
Key Parameters
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. Microwave irradiation at 150°C reduces reaction time to 30 minutes, improving yields to 68% while minimizing side products.
Multicomponent Reactions (MCRs)
MCRs offer a one-pot synthesis route, bypassing intermediate isolation. A notable example combines 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and 3-nitrobenzaldehyde.
Acid-Catalyzed MCR Protocol
In acetic acid with ammonium acetate, the three components react at 90°C for 4 hours, achieving 67–73% yield. The nitro group on the benzaldehyde enhances electrophilicity, accelerating imidazo[1,5-a]pyridine formation.
Mechanistic Insights
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Knoevenagel Condensation : Malononitrile and 3-nitrobenzaldehyde form a nitrile-stabilized carbanion.
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Nucleophilic Attack : The carbanion reacts with 2-(nitromethylene)imidazole, followed by cyclization and oxidation.
Microwave-Assisted MCR
Microwave irradiation (300 W, 120°C) shortens the reaction to 1 hour with 73% yield. This method enhances reproducibility and is scalable for gram-scale production.
Nitrogen Interception via Biopolymer Catalysis
Recent advances utilize chitosan or chitin as nitrogen sources, aligning with green chemistry principles.
Chitosan-Mediated Synthesis
A mixture of 2-acetylpyridine, 3-nitrobenzaldehyde, and chitosan in trifluoroacetic acid (TFA) at 140°C under argon for 36 hours yields 74–80%. Chitosan acts as both a nitrogen donor and catalyst, eliminating the need for external ammonium salts.
Advantages
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Sustainability : Chitosan is renewable and biodegradable.
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Regioselectivity : The nitro group directs carbaldehyde formation at the 1-position.
Oxidative Cyclization Approaches
Oxidative methods employ reagents like ceric ammonium nitrate (CAN) or iodine to induce cyclization.
CAN-Catalyzed Cyclization
Reacting 2-acetylpyridine with 3-nitrobenzaldehyde in ethanol using CAN (10 mol%) at 70°C for 8 hours affords a 65% yield. CAN oxidizes intermediates, driving the reaction toward cyclization.
Iodine-Mediated Reactions
Iodine (5 mol%) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours achieves 70% yield. This method avoids metal catalysts, simplifying purification.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces batch variability. A pilot study using a tubular reactor with residence time of 10 minutes at 150°C reported 75% yield and 90% purity.
Catalyst Recycling
Fe₂O₃@SiO₂ nanocatalysts are recoverable via magnetic separation, retaining 95% activity after five cycles.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Cyclocondensation | HCl | Reflux, 12h | 55–73% | Moderate |
| Microwave MCR | Acetic acid | 120°C, 1h | 67–73% | High |
| Chitosan-mediated | TFA | 140°C, 36h | 74–80% | Moderate |
| CAN Cyclization | Ceric ammonium nitrate | 70°C, 8h | 65% | Low |
| Continuous Flow | None | 150°C, 10min | 75% | High |
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate, SnCl4, SnCl2, InCl3, FeCl3, PTSA·H2O, and I2 . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl isocyanide can yield imidazopyridine derivatives .
Scientific Research Applications
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving imidazo[1,5-a]pyridine derivatives with nitrophenyl aldehydes.
- Functionalization Techniques : C–H functionalization methods have been explored, allowing for the introduction of various substituents at specific positions on the imidazo[1,5-a]pyridine ring .
Anticancer Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer properties. Preliminary studies suggest that this compound may act as an inhibitor of key proteins involved in cancer cell proliferation. For instance, it has shown potential activity against breast cancer cell lines (MCF-7), indicating its role as a lead compound in anticancer chemotherapy .
Antimicrobial Properties
Imidazo[1,5-a]pyridine compounds have been recognized for their antimicrobial effects. The unique structure of this compound may facilitate interactions with microbial targets, leading to inhibition of growth or viability in various pathogens. Its potential as an antimicrobial agent is currently under investigation.
Enzyme Inhibition
The compound's interactions with biological targets such as enzymes and receptors are being studied through docking studies. These studies suggest that this compound could bind effectively to enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in diseases related to dysregulated signaling.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminoimidazo[1,5-a]pyridine | Amino group at position 2 | Antimicrobial |
| 4-Methylimidazo[1,5-a]pyridine | Methyl group at position 4 | Anticancer |
| 3-Nitroimidazo[1,2-a]pyridine | Nitro group at position 3 | Antiparasitic |
| 2-(4-Nitrophenyl)imidazo[1,5-a]pyridine | Para-nitrophenyl substituent | Anti-inflammatory |
| This compound | Meta-nitrophenyl with aldehyde | Potential anticancer/antimicrobial |
The combination of a nitro substituent at the meta position with an aldehyde functional group distinguishes this compound from others in its class and may enhance its reactivity and biological profile.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to bind to various biological molecules, thereby modulating their activity. For example, it can act as a pH sensor or a photoactive component in photodynamic therapy .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The imidazo[1,5-a]pyridine scaffold allows diverse functionalization at the 1- and 3-positions. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Electron-donating groups (e.g., OCH₃) improve fluorescence quantum yield, making them suitable for optoelectronic devices .
- Halogen substituents (e.g., Cl) improve membrane permeability, critical for biological probes .
Antibacterial and Enzyme Inhibition :
- 3-(2-Hydroxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde exhibits potent antibacterial activity (MIC₅₀: 0.6 mg/ml) against Gram-positive bacteria, attributed to hydrophobic interactions with papain (Ki: 13.75 mM) .
- 3-(3-Nitrophenyl) derivative : The nitro group may enhance binding to cysteine proteases via dipole interactions, though specific data are pending .
Thermodynamic Binding :
Photophysical Properties
Key Insight : The nitro group’s strong electron-withdrawing nature red-shifts absorption/emission maxima compared to methoxy or alkyl-substituted analogues .
Biological Activity
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a nitrophenyl substituent at the 3-position and an aldehyde group at the 1-position of the imidazo[1,5-a]pyridine ring. This unique structure contributes to its reactivity and biological properties. The presence of both nitro and aldehyde functional groups enhances its potential for interaction with biological targets.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of pathogens, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cells in vitro, particularly in breast and liver cancer models. The mechanism appears to involve the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell proliferation in cancer lines |
The biological activity of this compound is primarily attributed to its ability to bind to specific biological molecules, modulating their activity. This includes interactions with enzymes and receptors involved in critical cellular processes. Docking studies suggest that it may bind to proteins associated with cancer progression and inflammation, although further investigations are necessary to confirm these interactions.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that variations in the substituents on the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. For instance, compounds with different functional groups at various positions exhibit distinct pharmacological profiles. The nitro group at the meta position is particularly noteworthy as it may enhance both reactivity and selectivity towards biological targets compared to other derivatives .
Study on Anticancer Activity
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity. The compound was found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Efficacy Testing
Another study assessed the antimicrobial efficacy against various strains of bacteria. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What are the common synthetic routes for 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, and how can their efficiency be compared?
The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example:
- MCR Approach : A one-pot reaction involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes under acidic conditions yields structurally similar derivatives .
- Cyclization Method : Condensation of di(2-pyridyl)ketone with substituted aldehydes (e.g., benzaldehyde) in acetic acid with ammonium acetate generates imidazo[1,5-a]pyridine scaffolds. This method emphasizes regioselectivity and avoids byproducts .
Efficiency Metrics : Compare yields (e.g., 55–73% in cyclization vs. 67–73% in MCRs), reaction time (microwave-assisted vs. conventional reflux), and purity (TLC monitoring vs. precipitation ).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon signals (e.g., carbonyl carbons at δ 170–190 ppm) to confirm regiochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹ and nitro group absorption at ~1512 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., TOF-MS with <5 ppm error) .
- TLC : Monitors reaction progress using petroleum ether/ethyl acetate gradients (Rf = 0.3–0.5) .
Q. How do substituents on the imidazo[1,5-a]pyridine core influence its physicochemical properties?
- Electron-Withdrawing Groups (EWGs) : The 3-nitrophenyl group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions. This is evident in reduced reaction times for derivatives with EWGs .
- Hydrogen Bonding : The imidazo[1,5-a]pyridine nitrogen participates in H-bonding, affecting solubility and fluorescence (e.g., π-stacking interactions increase quantum yield) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Variable Catalysts : Compare Fe2O3@SiO2/In2O3 (yields ~70–80%) vs. acetic acid/ammonium acetate (yields ~55–73%) to assess catalyst efficiency .
- Reaction Medium : Polar protic solvents (e.g., methanol/water mixtures) improve solubility of intermediates, while microwave irradiation reduces side reactions .
- Purification Methods : Recrystallization (e.g., chloroform/methanol) vs. column chromatography impacts recovery rates .
Q. What strategies optimize reaction conditions for higher regioselectivity in imidazo[1,5-a]pyridine synthesis?
- Temperature Control : Lower temperatures (25–40°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic control .
- Acid Catalysis : Trifluoroacetic acid (TFA) enhances electrophilicity of aldehydes, directing cyclization to the 1-carbaldehyde position .
- Substrate Screening : Use sterically hindered aldehydes (e.g., 4-nitrophenyl) to minimize competing pathways .
Q. How does substituent variation at the 3-nitrophenyl position affect pharmacological activity?
- Antimicrobial Activity : Derivatives with electron-deficient aryl groups (e.g., 4-nitro) show enhanced bacterial membrane penetration due to increased lipophilicity .
- Enzyme Inhibition : The aldehyde moiety acts as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., kinases) .
- Fluorescence-Based Assays : Nitro groups quench fluorescence, but replacing them with methoxy groups restores emission for cellular imaging .
Q. What advanced analytical techniques resolve tautomerism or polymorphism in this compound?
- X-ray Crystallography : Determines dominant tautomers (e.g., keto-enol equilibrium) and packing motifs .
- Solid-State NMR : Differentiates polymorphs by analyzing 13C chemical shifts in crystalline vs. amorphous forms .
- DSC/TGA : Identifies thermal stability variations between polymorphs (e.g., melting points ranging 202–215°C) .
Methodological Guidelines
- Contradiction Analysis : Cross-validate spectral data (e.g., NMR coupling constants) with computational models (DFT) to resolve structural ambiguities .
- Scale-Up Protocols : Optimize solvent ratios (e.g., 1:2 methanol/water) and catalyst loading (0.5–1.0 mol%) for reproducibility .
- Biological Assays : Use fluorescence quenching (λex = 350 nm, λem = 450 nm) to track cellular uptake in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
